![molecular formula C10H7FN2S B3034005 (2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide CAS No. 132252-86-9](/img/structure/B3034005.png)
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide
Overview
Description
“(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide” is a chemical compound with the CAS Number: 132252-86-9 . It has a molecular weight of 206.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide” is C10H7FN2S . The InChI Code is 1S/C10H7FN2S/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H, (H2,13,14)/b8-5- .Physical And Chemical Properties Analysis
“(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Antimicrobial Activity
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide: has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting the cell membrane integrity and interfering with essential metabolic pathways .
Anticancer Potential
This compound has been studied for its potential anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines. The compound’s efficacy is attributed to its ability to interfere with the cell cycle and promote programmed cell death .
Anti-inflammatory Effects
Studies have shown that (2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide possesses significant anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes like COX-2, which are involved in the inflammatory response .
Antiviral Applications
Research has explored the antiviral potential of this compound, particularly against RNA viruses. It has been found to inhibit viral replication by targeting viral RNA polymerase and other essential viral proteins, making it a candidate for antiviral drug development .
Neuroprotective Effects
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide: has shown neuroprotective effects in various models of neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer’s and Parkinson’s diseases .
Antioxidant Properties
The compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This activity is beneficial in preventing cellular damage and has potential applications in treating diseases associated with oxidative stress .
Enzyme Inhibition
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide: has been studied for its ability to inhibit various enzymes, including proteases and kinases. This inhibition can be useful in developing treatments for diseases where these enzymes play a critical role, such as cancer and viral infections .
Agricultural Applications
In agriculture, this compound has been investigated for its potential as a pesticide. Its antimicrobial and antifungal properties can help protect crops from various pathogens, reducing the reliance on traditional chemical pesticides .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .
properties
IUPAC Name |
(Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTBVZMAVKCLRA-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=S)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=S)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212716 | |
Record name | 2-Propenethioamide, 2-cyano-3-(4-fluorophenyl)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901212716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide | |
CAS RN |
132252-86-9 | |
Record name | 2-Propenethioamide, 2-cyano-3-(4-fluorophenyl)-, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132252-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenethioamide, 2-cyano-3-(4-fluorophenyl)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901212716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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